4-Ethoxy-3-(trifluoromethyl)benzoyl chloride

Description

BenchChem offers high-quality 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethoxy-3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-2-16-8-4-3-6(9(11)15)5-7(8)10(12,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVLARKLTDXMQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride

CAS Number: 647010-69-3 Molecular Formula: C₁₀H₈ClF₃O₂ Molecular Weight: 252.62 g/mol [1]

Executive Summary

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride is a specialized electrophilic building block used primarily in the synthesis of pharmaceutical candidates and advanced agrochemicals.[1][2] Distinguished by the presence of a lipophilic trifluoromethyl (-CF₃) group ortho to an ethoxy (-OEt) ether linkage, this compound offers a unique steric and electronic profile.[1] The -CF₃ group acts as a bioisostere, enhancing metabolic stability and membrane permeability in downstream drug targets, while the acid chloride moiety serves as a high-reactivity handle for nucleophilic acyl substitution.[1]

This guide details the synthesis, reactivity, handling, and characterization of this intermediate, designed to support medicinal chemists in optimizing lead optimization campaigns.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]

The compound is an acyl chloride derivative of benzoic acid.[1][2][3] Its reactivity is governed by the electrophilicity of the carbonyl carbon, modulated by the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group.[1]

Table 1: Physicochemical Specifications

| Property | Value | Note |

| CAS Number | 647010-69-3 | Unique Identifier |

| Appearance | Colorless to pale yellow liquid | May darken upon hydrolysis |

| Boiling Point | ~115-120 °C (at reduced pressure) | Estimated based on structural analogs |

| Density | ~1.35 - 1.40 g/mL | Fluorination increases density relative to benzoyl chloride |

| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols |

| Stability | Moisture Sensitive | Hydrolyzes to parent acid and HCl |

Synthesis & Manufacturing Protocol

Core Synthesis Route

The industrial standard for producing 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride involves the chlorination of 4-ethoxy-3-(trifluoromethyl)benzoic acid .[1] Thionyl chloride (SOCl₂) is the preferred reagent due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[1]

Reaction Mechanism

-

Activation: The carboxylic acid attacks the sulfur of thionyl chloride.[1]

-

Intermediate Formation: A chlorosulfite intermediate is formed, releasing HCl.[1]

-

Substitution: Chloride ion attacks the carbonyl carbon, collapsing the intermediate to release SO₂ and the acid chloride.[1]

Laboratory Scale Protocol (10g Scale)

Safety Note: Perform all operations in a fume hood. SOCl₂ releases toxic fumes.[1]

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).

-

Charging: Add 4-ethoxy-3-(trifluoromethyl)benzoic acid (10.0 g, 42.7 mmol) to the flask.

-

Solvent/Reagent: Add anhydrous Thionyl Chloride (15 mL, excess).

-

Reaction: Heat the mixture to reflux (75-80 °C) for 2-4 hours. Monitor gas evolution; reaction is complete when evolution ceases.[1]

-

Work-up:

-

Cool the mixture to room temperature.

-

Remove excess SOCl₂ via rotary evaporation under reduced pressure (use a caustic trap for vapors).[1]

-

Add dry toluene (20 mL) and re-evaporate to azeotrope trace thionyl chloride.

-

-

Purification: Vacuum distillation is recommended for high-purity applications, though the crude residue is often sufficient for immediate coupling.[1]

Synthesis Workflow Diagram

Figure 1: Synthesis pathway converting the benzoic acid derivative to the acid chloride using thionyl chloride activation.[1][2]

Reactivity & Applications in Drug Discovery[1][2]

This compound acts as a "warhead" for installing the 4-ethoxy-3-(trifluoromethyl)phenyl moiety.[1] The trifluoromethyl group is critical in medicinal chemistry for modulating lipophilicity (LogP) and preventing metabolic oxidation at the phenyl ring.[1]

Key Transformations

-

Amide Coupling (Schotten-Baumann Conditions):

-

Esterification:

-

Friedel-Crafts Acylation:

Reactivity Logic Diagram

Figure 2: Divergent synthesis applications.[1] The electrophilic carbonyl allows for modular installation of the pharmacophore.[1]

Handling, Safety & Stability (HSE)

As an acid chloride, this compound poses specific hazards requiring strict adherence to safety protocols.[1][3]

Hazard Profile

-

Corrosive (Skin/Eye): Causes severe burns.[1] The hydrolysis product (HCl) is a respiratory irritant.[1]

-

Water Reactive: Reacts violently with water to generate heat and HCl gas.[1]

-

Lachrymator: Vapors may induce tearing.[1]

Storage & Handling Protocol

-

Atmosphere: Store under inert gas (Argon or Nitrogen).[1] Moisture in the air will degrade the compound to the parent acid (white solid precipitate).[1]

-

Temperature: Refrigeration (2-8 °C) is recommended to prevent thermal decomposition over long periods.[1]

-

Container: Use Teflon-lined caps or glass stoppers.[1] Avoid metal spatulas if corrosion is observed.[1]

Analytical Characterization

Validating the identity of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride requires confirming the loss of the acidic proton and the retention of the fluorinated motif.[1]

Expected Spectroscopic Data

-

¹H NMR (CDCl₃):

-

¹⁹F NMR:

-

Single peak around -62 to -63 ppm (characteristic of Ar-CF₃).[1]

-

-

FT-IR (Neat):

-

Mass Spectrometry (GC-MS):

References

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CAS 329-15-7 (Analogous Benzoyl Chlorides). Retrieved from [Link]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for CF3 utility).

-

Clark, J. (2020).[1] Conversion of Carboxylic Acids into Acyl Chlorides. Chemguide. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 4-Ethoxy-3-(trifluoromethyl)benzoyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride, a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The document elucidates its core physicochemical properties, details a representative synthetic pathway with mechanistic insights, and explores its chemical reactivity. Emphasis is placed on the strategic importance of the trifluoromethyl and ethoxy functional groups in modulating the bioactivity and pharmacokinetic profiles of derivative molecules, establishing this compound as a valuable building block in modern drug discovery and agrochemical development. Furthermore, this guide outlines critical safety and handling protocols to ensure its responsible use in a laboratory setting.

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design.[1][2] Over 20% of all contemporary pharmaceuticals contain at least one fluorine atom, a testament to the element's ability to profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity.[3] The trifluoromethyl (-CF₃) group, in particular, is a highly sought-after functional moiety. It often serves as a bioisostere for methyl or chloro groups, enhancing pharmacokinetic profiles and improving the potency of drug candidates.[2][4]

When this influential group is part of a reactive chemical intermediate like a benzoyl chloride, it creates a powerful tool for synthetic chemists. 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride is one such reagent. It combines the high electrophilicity of the acyl chloride functional group with the unique electronic properties of the trifluoromethyl substituent and the modulating effects of an adjacent ethoxy group. This unique combination makes it an invaluable intermediate for synthesizing complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[5] This guide serves as a technical resource for researchers aiming to leverage the properties of this versatile building block.

Physicochemical and Structural Characteristics

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride is an aromatic acyl chloride.[5] The presence of the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group on the benzene ring creates a unique electronic environment that influences its reactivity. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClF₃O₂ | [5] |

| Molecular Weight | 252.62 g/mol | [5] |

| Functional Class | Acyl Chloride | [5] |

| Appearance | Not specified; related compounds are liquids or semi-solids. | [6] |

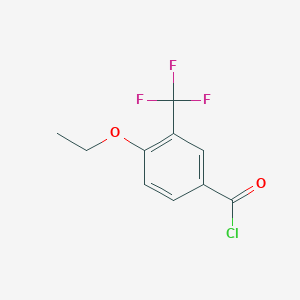

Structural Diagram:

Caption: Chemical structure of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride.

Synthesis Protocol and Mechanistic Considerations

Acyl chlorides are most commonly synthesized from their corresponding carboxylic acids. A robust and widely adopted method involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This approach is efficient and yields clean products, as the byproducts (CO₂, CO, and HCl) are gaseous.

Representative Synthetic Workflow

The synthesis of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride logically proceeds from its parent carboxylic acid, 4-Ethoxy-3-(trifluoromethyl)benzoic acid. The workflow is a standard chlorination reaction.

Caption: Core reactivity pathway via nucleophilic acyl substitution.

Strategic Value in Drug Discovery

The incorporation of the 4-Ethoxy-3-(trifluoromethyl)benzoyl moiety into a larger molecule can significantly enhance its drug-like properties. [1]

-

Metabolic Stability: The trifluoromethyl group is exceptionally stable to metabolic degradation and can shield adjacent functional groups from enzymatic attack, potentially increasing the half-life of a drug candidate. [4]* Lipophilicity and Permeability: The -CF₃ group generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. [4]The ethoxy group further modulates this property.

-

Binding Affinity: The strong dipole moment of the C-F bonds can lead to favorable interactions with biological targets, such as hydrogen bond acceptors or regions of positive electrostatic potential, thereby enhancing binding affinity and selectivity. [1] These attributes make the compound a valuable starting point for synthesizing targeted therapies in oncology, neuroscience, and infectious disease research. [7]It is also utilized in the development of advanced agrochemicals like herbicides and pesticides. [5]

Safety, Handling, and Storage

As with all reactive acyl chlorides, 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride must be handled with stringent safety protocols.

-

Primary Hazards: The compound is corrosive and will cause severe skin burns and eye damage upon contact. [5][8]It reacts violently with water and other protic solvents, releasing corrosive hydrogen chloride (HCl) gas.

-

Personal Protective Equipment (PPE): All manipulations must be conducted inside a certified chemical fume hood. [9][10]Mandatory PPE includes chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a full face shield. [11]* Handling: Use only in a well-ventilated area and avoid breathing vapors or mists. [9]Keep away from water, bases, strong oxidizing agents, and amines. [11]Containers may develop pressure and should be opened carefully. [8]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. [10]The container must be kept tightly closed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture. [10][11]

Conclusion

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride is a specialized chemical reagent with significant strategic value for research and development professionals. Its well-defined reactivity as an acylating agent, combined with the beneficial physicochemical properties imparted by its fluorinated and ethoxylated aromatic structure, makes it a potent building block for the synthesis of novel, high-performance molecules. Its application is particularly impactful in the fields of medicinal chemistry and agrochemical science, where the precise tuning of molecular properties is paramount to success. Adherence to rigorous safety protocols is essential for the handling and application of this reactive and valuable compound.

References

-

PrepChem.com. Synthesis of 4-trifluoromethylbenzoyl chloride. [Link]

-

PubChem. 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607. [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Wikipedia. Phenol. [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Carl ROTH. Safety Data Sheet: Benzoyl chloride. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]

- 4. mdpi.com [mdpi.com]

- 5. Buy 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride | 647010-69-3 [smolecule.com]

- 6. prepchem.com [prepchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

The Synthesis of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride: An In-depth Technical Guide for Chemical Researchers

Introduction

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride is a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique trifluoromethyl and ethoxy substitutions on the benzene ring impart specific physicochemical properties to the final molecules, influencing their biological activity and metabolic stability. This technical guide provides a comprehensive overview of a robust and logical synthetic pathway to this valuable intermediate, designed for researchers, scientists, and professionals in drug development. The presented methodology is grounded in established chemical principles and supported by relevant literature, ensuring both scientific integrity and practical applicability.

Strategic Synthesis Pathway: A Two-Stage Approach

The most direct and reliable route to 4-ethoxy-3-(trifluoromethyl)benzoyl chloride involves a two-stage process. The first stage focuses on the synthesis of the precursor, 4-ethoxy-3-(trifluoromethyl)benzoic acid. The second stage is the conversion of this benzoic acid derivative into the final acyl chloride.

Stage 1: Synthesis of 4-Ethoxy-3-(trifluoromethyl)benzoic Acid

The synthesis of 4-ethoxy-3-(trifluoromethyl)benzoic acid is most effectively achieved through a three-step sequence starting from the commercially available 4-hydroxy-3-(trifluoromethyl)benzoic acid. This sequence involves:

-

Esterification: Protection of the carboxylic acid group as an ethyl ester.

-

Williamson Ether Synthesis: Introduction of the ethoxy group.

-

Hydrolysis: Deprotection of the ester to yield the desired benzoic acid.

This strategic approach is necessary to prevent the acidic proton of the carboxylic acid from interfering with the base-mediated Williamson ether synthesis.

Experimental Protocol: Synthesis of Ethyl 4-ethoxy-3-(trifluoromethyl)benzoate

-

Step 1: Esterification of 4-hydroxy-3-(trifluoromethyl)benzoic acid To a solution of 4-hydroxy-3-(trifluoromethyl)benzoic acid (1.0 eq.) in anhydrous ethanol (10-15 mL per gram of acid), a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) is added. The reaction mixture is heated to reflux and stirred for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield ethyl 4-hydroxy-3-(trifluoromethyl)benzoate, which can often be used in the next step without further purification.

-

Step 2: Williamson Ether Synthesis The crude ethyl 4-hydroxy-3-(trifluoromethyl)benzoate (1.0 eq.) is dissolved in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF). Anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.) is added to the solution, followed by the dropwise addition of an ethylating agent like ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (1.2-1.5 eq.). The reaction mixture is stirred vigorously and heated to reflux for 6-12 hours, with reaction progress monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the inorganic solids are removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl 4-ethoxy-3-(trifluoromethyl)benzoate. Purification can be achieved by column chromatography on silica gel.

Experimental Protocol: Hydrolysis of Ethyl 4-ethoxy-3-(trifluoromethyl)benzoate

The purified ethyl 4-ethoxy-3-(trifluoromethyl)benzoate (1.0 eq.) is dissolved in a mixture of ethanol and water. An excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq.), is added, and the mixture is heated to reflux for 2-4 hours. The reaction is monitored by TLC until the starting ester is no longer detectable. After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then cooled in an ice bath and acidified with concentrated hydrochloric acid (HCl) until the pH is acidic, leading to the precipitation of 4-ethoxy-3-(trifluoromethyl)benzoic acid. The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the pure carboxylic acid.

Stage 2: Synthesis of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride

The conversion of the synthesized 4-ethoxy-3-(trifluoromethyl)benzoic acid to its corresponding acyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a common and effective method for this purpose.[1]

Experimental Protocol: Chlorination of 4-Ethoxy-3-(trifluoromethyl)benzoic Acid

To a stirred solution of 4-ethoxy-3-(trifluoromethyl)benzoic acid (1.0 eq.) in a dry, inert solvent such as toluene or dichloromethane, thionyl chloride (SOCl₂, 1.5-2.0 eq.) is added dropwise at room temperature under a nitrogen atmosphere. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction. The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours, or until the evolution of hydrogen chloride and sulfur dioxide gases ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using TLC. After the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation under reduced pressure. The crude 4-ethoxy-3-(trifluoromethyl)benzoyl chloride can be purified by vacuum distillation to yield the final product as a clear liquid.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 4-Hydroxy-3-(trifluoromethyl)benzoic acid | C₈H₅F₃O₃ | 206.12 | Solid |

| Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate | C₁₀H₉F₃O₃ | 234.17 | Solid |

| Ethyl 4-ethoxy-3-(trifluoromethyl)benzoate | C₁₂H₁₃F₃O₃ | 262.22 | Oil |

| 4-Ethoxy-3-(trifluoromethyl)benzoic acid | C₁₀H₉F₃O₃ | 234.17 | Solid |

| 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride | C₁₀H₈ClF₃O₂ | 252.62 | Liquid |

Visualizing the Synthesis Pathway

Caption: Overall synthesis pathway for 4-ethoxy-3-(trifluoromethyl)benzoyl chloride.

Safety and Handling

Acyl chlorides, including 4-ethoxy-3-(trifluoromethyl)benzoyl chloride, are corrosive and react with water to release hydrochloric acid.[1] Therefore, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn at all times. Thionyl chloride is also a highly corrosive and toxic reagent and should be handled with extreme care. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.

Conclusion

The synthesis of 4-ethoxy-3-(trifluoromethyl)benzoyl chloride presented in this guide offers a clear and logical pathway for researchers in the fields of medicinal and agricultural chemistry. By following the detailed experimental protocols and adhering to the necessary safety precautions, scientists can reliably produce this key intermediate for their research and development endeavors. The strategic three-step synthesis of the benzoic acid precursor, followed by a robust chlorination reaction, provides a practical and efficient route to the target molecule.

References

-

PrepChem. Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. Available at: [Link]. Accessed February 4, 2026.

-

Utah Tech University. Williamson Ether Synthesis. Available at: [Link]. Accessed February 4, 2026.

- Google Patents. Method for synthesizing high-purity benzoyl chloride. CN104230703A.

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available at: [Link]. Accessed February 4, 2026.

-

Wikipedia. Williamson ether synthesis. Available at: [Link]. Accessed February 4, 2026.

-

Organic Syntheses. Procedure. Available at: [Link]. Accessed February 4, 2026.

-

Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Available at: [Link]. Accessed February 4, 2026.

- Google Patents. Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. CN102627553A.

- Google Patents. Process for Preparing N-(4-Cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic Acid Ethyl Ester. US20150018577A1.

-

Shoichet Lab - University of Toronto. Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor. Available at: [Link]. Accessed February 4, 2026.

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]. Accessed February 4, 2026.

-

YouTube. Williamson Ether Synthesis. Available at: [Link]. Accessed February 4, 2026.

-

DIAL@UCLouvain. Synthesis of thionyl chloride: (LC015). Available at: [Link]. Accessed February 4, 2026.

-

ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Available at: [Link]. Accessed February 4, 2026.

-

PubChem. 4-(Trifluoromethoxy)benzyl Chloride | C8H6ClF3O | CID 2777261. Available at: [Link]. Accessed February 4, 2026.

-

ResearchGate. Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. Available at: [Link]. Accessed February 4, 2026.

-

PubChem. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966. Available at: [Link]. Accessed February 4, 2026.

- Google Patents. Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. CN104447213A.

-

Supporting Information. Available at: [Link]. Accessed February 4, 2026.

-

Wikipedia. Phenol. Available at: [Link]. Accessed February 4, 2026.

Sources

Technical Profile: 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride

Executive Summary & Compound Identity

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride is a specialized fluorinated building block critical in the synthesis of high-potency active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1] Its structure features a benzoyl chloride core activated by a trifluoromethyl (

Chemical Identifiers

| Property | Detail |

| CAS Number | 647010-69-3 |

| IUPAC Name | 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride |

| Molecular Formula | |

| Molecular Weight | 252.62 g/mol |

| Physical State | Liquid or low-melting solid (dependent on purity) |

| Boiling Point | Predicted: ~260–265 °C (760 mmHg); ~110 °C (10 mmHg) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |

Synthesis & Reaction Workflow

The synthesis of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride is typically achieved via the chlorination of its corresponding carboxylic acid precursor. This transformation must be conducted under anhydrous conditions to prevent hydrolysis.

Synthetic Pathway

The most reliable protocol utilizes Thionyl Chloride (

Figure 1: Catalytic conversion of the benzoic acid precursor to the acid chloride using the Oxalyl Chloride/DMF method.[1]

Detailed Protocol (Oxalyl Chloride Method)

-

Setup: Charge a flame-dried round-bottom flask with 4-ethoxy-3-(trifluoromethyl)benzoic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) (

concentration). -

Activation: Add catalytic DMF (2–3 drops).

-

Chlorination: Cool to 0 °C. Add Oxalyl Chloride (1.2–1.5 equiv) dropwise over 15 minutes.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Evolution of gas bubbles indicates reaction progress.

-

Work-up: Concentrate the mixture in vacuo to remove solvent and excess oxalyl chloride.

-

Purification: The crude acid chloride is typically used directly in the next step (e.g., coupling) without chromatographic purification to avoid hydrolysis.

Spectroscopic Data Profile

Note: The following data represents the theoretical and characteristic spectroscopic signature of the title compound, derived from structure-activity relationships of benzoyl chloride derivatives.

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is distinct from the acid precursor by the absence of the carboxylic acid proton (

NMR (400 MHz,

)

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| H-2 | 8.32 | d ( | 1H | Aromatic: Ortho to |

| H-6 | 8.20 | dd ( | 1H | Aromatic: Ortho to |

| H-5 | 7.08 | d ( | 1H | Aromatic: Ortho to |

| 4.21 | q ( | 2H | Ethoxy: Methylene protons. | |

| 1.48 | t ( | 3H | Ethoxy: Methyl protons. |

NMR (100 MHz,

)

| Carbon Type | Shift ( | Assignment |

| C=O | 166.5 | Acid Chloride Carbonyl (Distinct from Ester ~165 or Acid ~170) |

| C-4 | 159.8 | Aromatic C-O (Ipso to Ethoxy) |

| C-2 | 134.2 | Aromatic C-H (Ortho to COCl, Meta to OEt) |

| C-6 | 132.5 | Aromatic C-H (Ortho to COCl) |

| C-1 | 125.1 | Quaternary C (Ipso to COCl) |

| 123.4 | q ( | |

| C-3 | 119.2 | q ( |

| C-5 | 112.8 | Aromatic C-H (Ortho to OEt) |

| 65.2 | Ethoxy Methylene | |

| 14.5 | Ethoxy Methyl |

NMR (376 MHz,

)

- -62.5 ppm (s, 3F): Characteristic singlet for an aryl trifluoromethyl group.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides a rapid diagnostic tool to confirm the conversion of Acid

| Wavenumber ( | Vibration Mode | Diagnostic Note |

| 1775 | Strong. Acid chloride carbonyl stretch (shifted from ~1690 in acid). | |

| 1320 | Strong. Aryl-CF3 stretch. | |

| 1260 | Aryl alkyl ether stretch. | |

| 2980 | Aliphatic C-H stretch (Ethoxy group). |

Mass Spectrometry (GC-MS / EI)

-

Molecular Ion (

): -

Base Peak: Often

217 (

Structural Logic & Characterization Strategy

To validate the synthesis of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride, researchers should follow a "Splitting Tree" logic to confirm the substitution pattern.

Figure 2: NMR interpretation logic flow for confirming the 4-ethoxy-3-(trifluoromethyl) substitution pattern.

Safety & Handling (E-E-A-T)

Warning: This compound is a corrosive lachrymator.

-

Hydrolysis Hazard: Reacts violently with water to release

gas and regenerate the benzoic acid. -

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

-

PPE: Full face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat are mandatory. Handle only in a functioning fume hood.

References

-

Compound Identity: 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride (CAS 647010-69-3). Smolecule Chemical Database. Link

-

Precursor Data: 4-(Trifluoromethyl)benzoic acid NMR & Synthesis. ChemicalBook. Link

- Synthetic Methodology: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Spectral Prediction Logic: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2]

Sources

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride NMR analysis

An In-depth Technical Guide to the NMR Analysis of 4-Ethoxy-3-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its structural and electronic properties is paramount.[1][2] This document delves into the theoretical and practical aspects of ¹H and ¹³C NMR analysis, offering predictive data, interpretation strategies, and standardized experimental protocols. The causality behind spectral features is explained, linking electronic effects of the ethoxy, trifluoromethyl, and benzoyl chloride moieties to the observed chemical shifts and coupling constants, thereby providing a self-validating framework for researchers.

Introduction and Significance

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride (C₁₀H₈ClF₃O₂) is a reactive acyl chloride derivative with a molecular weight of 252.62 g/mol .[1] Its utility in organic synthesis stems from the presence of three key functional groups: a highly electrophilic benzoyl chloride, an electron-donating ethoxy group, and a strongly electron-withdrawing trifluoromethyl (CF₃) group. This unique electronic arrangement makes it a valuable building block for introducing a substituted benzoyl moiety into complex molecules, particularly in the development of novel therapeutic agents and crop protection chemicals.[1][2]

The CF₃ group is a well-known bioisostere for a methyl group, capable of enhancing metabolic stability and binding affinity of drug candidates.[1] Accurate structural verification is crucial for ensuring the purity and identity of this intermediate in multi-step syntheses. NMR spectroscopy is the most powerful tool for this purpose, providing unambiguous atom-level structural information.

Molecular Structure and Electronic Landscape

To accurately interpret the NMR spectra, one must first understand the electronic influence of each substituent on the benzene ring.

-

Benzoyl Chloride (-COCl): A powerful electron-withdrawing and deactivating group through both resonance and inductive effects. It strongly deshields the ortho and para positions.

-

Trifluoromethyl (-CF₃): A very strong electron-withdrawing group due to the high electronegativity of fluorine atoms, primarily acting through an inductive effect. It deshields all ring positions, particularly the carbon it is attached to.

-

Ethoxy (-OCH₂CH₃): An electron-donating group through resonance (lone pair on oxygen) and weakly electron-withdrawing through induction. It shields the ortho and para positions.

The interplay of these effects dictates the chemical environment of each nucleus, which is directly reflected in the NMR spectrum.

Caption: Molecular structure with atom numbering for NMR assignment.

Predictive ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The analysis is based on chemical shifts (δ), signal multiplicity (splitting pattern), and coupling constants (J).

Causality of Chemical Shifts and Splitting Patterns

-

Aromatic Protons (H-2, H-5, H-6): These protons reside in a region significantly influenced by the competing electronic effects.

-

H-2: Positioned ortho to the strongly electron-withdrawing -COCl group and meta to the -CF₃ group. This proton is expected to be the most downfield (deshielded) of the aromatic signals. It will appear as a doublet, split by H-6, with potential fine long-range coupling to the CF₃ group (⁵J_HF), which may cause slight broadening.

-

H-6: Located ortho to the electron-donating ethoxy group and meta to the -COCl group. It will be significantly shielded relative to H-2. It should appear as a doublet due to coupling with H-5 (³J_HH, ortho coupling).[3][4]

-

H-5: Situated para to the -COCl group and ortho to the ethoxy group. Its chemical shift will be intermediate. It will be split by H-6 into a doublet, and this doublet will be further split by H-2 (⁴J_HH, meta coupling), resulting in a doublet of doublets (dd).[3][4]

-

-

Ethoxy Protons (-OCH₂CH₃):

-

Methylene (-OCH₂-): These protons are adjacent to an oxygen atom, shifting them downfield. They will appear as a quartet due to coupling with the three neighboring methyl protons (n+1 = 3+1 = 4).

-

Methyl (-CH₃): These protons are in a standard alkyl environment and will appear upfield. They will be split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).

-

Summary of Predicted ¹H NMR Data

The following table summarizes the expected ¹H NMR data when recorded in a standard solvent like CDCl₃.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.2 – 8.4 | d (or br s) | ⁴J_HH ≈ 2-3 Hz |

| H-5 | 7.9 – 8.1 | dd | ³J_HH ≈ 8-9 Hz, ⁴J_HH ≈ 2-3 Hz |

| H-6 | 7.0 – 7.2 | d | ³J_HH ≈ 8-9 Hz |

| -OCH₂- | 4.1 – 4.3 | q | ³J_HH ≈ 7 Hz |

| -CH₃ | 1.4 – 1.6 | t | ³J_HH ≈ 7 Hz |

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

Predictive ¹³C NMR Spectral Analysis

¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule.

Causality of Chemical Shifts and Splitting

-

Carbonyl Carbon (C=O): The C=O carbon of an acyl chloride is highly deshielded and appears far downfield, typically in the 165-170 ppm range.

-

Aromatic Carbons:

-

C4 (C-OEt): Attached to the electron-donating ethoxy group, this carbon will be shielded relative to other substituted carbons and will appear around 160-165 ppm.

-

C1 (C-COCl) & C3 (C-CF₃): These carbons are directly attached to strongly electron-withdrawing groups and will be deshielded. The C3 signal will be split into a quartet by the three fluorine atoms (¹J_CF ≈ 270-275 Hz), a key diagnostic feature.[5]

-

C2, C5, C6: These protonated carbons will show distinct signals. C-F coupling over two or three bonds (²J_CF, ³J_CF) can introduce further splitting or broadening of the C2 and C4 signals.

-

-

Ethoxy Carbons (-OCH₂CH₃): The chemical shifts are standard for an ethoxy group, with the carbon attached to oxygen (-OCH₂-) appearing further downfield than the terminal methyl (-CH₃) carbon.

-

Trifluoromethyl Carbon (-CF₃): This carbon signal is also split into a prominent quartet due to one-bond coupling with the three attached fluorine atoms (¹J_CF). Its chemical shift is typically in the 120-125 ppm range.[5]

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (from ¹⁹F coupling) | Coupling Constant (J, Hz) |

| C=O | 166 – 169 | s | - |

| C4 (C-OEt) | 162 – 164 | q (small) | ³J_CF ≈ 2-4 Hz |

| C2 | 133 – 135 | q (small) | ³J_CF ≈ 4-6 Hz |

| C1 (C-COCl) | 131 – 133 | s | - |

| C5 | 128 – 130 | s | - |

| C3 (C-CF₃) | 125 – 127 | q | ²J_CF ≈ 30-35 Hz |

| CF₃ | 122 – 124 | q | ¹J_CF ≈ 272 Hz |

| C6 | 112 – 114 | s | - |

| -OCH₂- | 64 – 66 | s | - |

| -CH₃ | 14 – 16 | s | - |

Standardized Experimental Protocols

Adherence to a validated protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Mass: Accurately weigh 10-20 mg of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Solvent: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for organic compounds and its single residual peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR, which can be used for spectral calibration.[6]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Caution: 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride is an acyl chloride and is corrosive and moisture-sensitive.[1][7] All handling should be performed in a fume hood with appropriate personal protective equipment (PPE), and the NMR tube should be capped immediately to prevent hydrolysis from atmospheric moisture, which would form the corresponding carboxylic acid and HCl.

NMR Data Acquisition

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is sufficient.

-

Pulse Angle: Use a 30-45° pulse angle to allow for a shorter relaxation delay.[8]

-

Relaxation Delay: A delay of 1-2 seconds is typically adequate.[8]

-

Number of Scans: 8 to 16 scans are usually enough to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets (unless C-F coupling is being observed).

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Processing:

Caption: Standard workflow for NMR sample analysis.

Conclusion

The NMR analysis of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride is a clear illustration of how fundamental chemical principles govern spectroscopic outcomes. The predictable deshielding and shielding effects of the substituents, combined with characteristic proton-proton and carbon-fluorine coupling patterns, provide a robust and definitive method for structural confirmation. By following the outlined protocols and applying the interpretative logic described, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

PubChem. 4-(Trifluoromethylthio)benzoyl chloride. Available at: [Link]

-

PubChem. 4-(Trifluoromethyl)benzoyl chloride. Available at: [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available at: [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

-

University of Wisconsin-Madison. Organic Chemistry Data - NMR Spectroscopy. Available at: [Link]

- Chu, L.-L., & Qing, F.-L. (2010). Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+ Reagent. Org. Lett., 12(21), 5060–5063. Supporting Information available via The Royal Society of Chemistry.

-

University of Wisconsin-Madison. Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]

-

PubChem. Benzoyl chloride. Available at: [Link]

-

Royal Society of Chemistry. (2011). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

Sources

- 1. Buy 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride | 647010-69-3 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. kgroup.du.edu [kgroup.du.edu]

- 7. 4-(Trifluoromethylthio)benzoyl chloride | C8H4ClF3OS | CID 2777865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride IR spectrum

An In-depth Technical Guide to the Infrared Spectrum of 4-Ethoxy-3-(trifluoromethyl)benzoyl Chloride

Prepared by: A Senior Application Scientist

Introduction: The Molecular Context

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, halogenated aromatic compounds serve as pivotal building blocks.[1][2] 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride (C₁₀H₈ClF₃O₂) is a prime example of such a reagent.[1] Its molecular architecture, featuring a reactive acyl chloride, an electron-modulating ethoxy group, and a stability-enhancing trifluoromethyl group, makes it a versatile intermediate for introducing complex moieties into target molecules.[1]

Given the precise structural requirements of advanced materials and active pharmaceutical ingredients, unambiguous characterization of these intermediates is not merely a procedural step but a cornerstone of quality and efficacy. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the structural integrity of molecules like 4-ethoxy-3-(trifluoromethyl)benzoyl chloride. This guide offers a detailed analysis of its expected IR spectrum, grounded in the principles of vibrational spectroscopy, to provide researchers with a robust framework for structural verification and quality control.

Molecular Architecture and Predicted Vibrational Modes

The infrared spectrum of a molecule is a direct manifestation of its covalent bond structure. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. By analyzing the absorption pattern, we can confirm the presence of these groups and, therefore, the identity of the compound. The structure of 4-ethoxy-3-(trifluoromethyl)benzoyl chloride can be deconstructed into four key vibrational components:

-

The Benzoyl Chloride Group: The highly polar carbonyl (C=O) and the C-Cl bond.

-

The Trifluoromethyl (CF₃) Group: A potent electron-withdrawing group with characteristic C-F bond vibrations.

-

The Aromatic Ether Moiety: Comprising the ethoxy group (-O-CH₂CH₃) and its linkage to the benzene ring.

-

The 1,2,4-Trisubstituted Benzene Ring: The foundational aromatic scaffold.

Caption: Chemical structure of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride.

A Systematic Analysis of the IR Spectrum

The following sections dissect the expected IR spectrum region by region, correlating specific absorption bands to the molecule's functional groups.

The Carbonyl (C=O) and Acyl Chloride Region (1850-1750 cm⁻¹)

This region is often the most revealing for identifying an acyl chloride.

-

C=O Stretching (ν_C=O): The carbonyl stretch in acid chlorides is found at a conspicuously high wavenumber, typically between 1810-1775 cm⁻¹ .[3][4] This high frequency is due to the strong electron-withdrawing inductive effect of the adjacent chlorine atom, which shortens and strengthens the C=O double bond. For benzoyl chloride itself, this peak is often observed as a doublet around 1773 cm⁻¹ and 1736 cm⁻¹, a phenomenon attributed to Fermi resonance, where the C=O stretching vibration couples with an overtone of a lower-frequency band.[5] A similar doublet should be anticipated for this substituted derivative. The intensity of this absorption is always strong.

The Trifluoromethyl (CF₃) and Ether Region (1400-1000 cm⁻¹)

This region is complex but contains highly diagnostic peaks for the CF₃ and ethoxy groups.

-

C-F Stretching (ν_C-F): The trifluoromethyl group gives rise to some of the most intense absorptions in the spectrum due to the large dipole moment of the C-F bonds. These vibrations typically occur in the 1350-1100 cm⁻¹ range.[6] Specifically:

-

C-O-C Stretching (ν_C-O-C): Aromatic ethers display a strong, characteristic C-O stretching band.[8] For the Ar-O-CH₂- moiety, two distinct bands are expected:

-

An asymmetric C-O-C stretch appearing at approximately 1270-1230 cm⁻¹ .

-

A symmetric C-O-C stretch at a lower frequency, around 1050-1020 cm⁻¹ .

-

The Aromatic and Aliphatic C-H Region (3100-2850 cm⁻¹)

-

Aromatic C-H Stretching (ν_Ar-H): These vibrations consistently appear at wavenumbers just above 3000 cm⁻¹. Expect weak to medium intensity peaks in the 3100-3030 cm⁻¹ range.[9]

-

Aliphatic C-H Stretching (ν_C-H): The methyl (-CH₃) and methylene (-CH₂) groups of the ethoxy substituent will produce medium to strong absorptions just below 3000 cm⁻¹. These are typically found between 2980-2850 cm⁻¹ .

The "Fingerprint" Region (1600-650 cm⁻¹)

This region contains a wealth of structural information from aromatic ring vibrations, bending modes, and the C-Cl stretch.

-

Aromatic C=C Stretching (ν_C=C): The vibrations of the benzene ring itself produce a series of sharp, medium-intensity peaks between 1610-1450 cm⁻¹ .[9]

-

C-H Out-of-Plane (OOP) Bending (γ_C-H): The substitution pattern on the benzene ring strongly influences the position of these strong absorptions. For a 1,2,4-trisubstituted ring, a characteristic strong band is expected in the 890-800 cm⁻¹ range.[9] This band is highly diagnostic.

-

C-Cl Stretching (ν_C-Cl): The stretch for the carbon-chlorine bond is found at lower frequencies, typically in the 730-550 cm⁻¹ range.[3] This absorption can be of weak to medium intensity.

Summary of Predicted IR Absorptions

The following table consolidates the expected vibrational frequencies, their assignments, and their characteristic intensities.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100-3030 | C-H Stretch | Aromatic Ring | Weak to Medium |

| 2980-2850 | C-H Stretch | Ethoxy (-CH₂CH₃) | Medium to Strong |

| ~1775 (and ~1735) | C=O Stretch | Benzoyl Chloride | Strong (possible doublet) |

| 1610-1450 | C=C Stretch | Aromatic Ring | Medium, Sharp |

| ~1330 | C-CF₃ Stretch | Trifluoromethyl | Strong |

| 1270-1230 | Asymmetric C-O-C Stretch | Aromatic Ether | Strong |

| 1200-1100 | Asymmetric/Symmetric CF₃ Stretch | Trifluoromethyl | Very Strong, Broad |

| 1050-1020 | Symmetric C-O-C Stretch | Aromatic Ether | Strong |

| 890-800 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | Strong |

| 730-550 | C-Cl Stretch | Acyl Chloride | Weak to Medium |

Experimental Protocol: Acquiring a Self-Validating Spectrum

To ensure the generation of a reliable and reproducible IR spectrum, a validated methodology is paramount. The following protocol is designed for a modern Fourier Transform Infrared (FTIR) spectrometer, prioritizing accuracy and efficiency.

Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

4.1 Instrumentation and Sample Preparation

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal) is the preferred system.

-

Causality: The ATR technique is chosen for its simplicity and reproducibility. It requires no sample preparation, uses a very small amount of material, and eliminates the pathlength-related complications of traditional transmission methods (salt plates). This makes it ideal for liquids like 4-ethoxy-3-(trifluoromethyl)benzoyl chloride.

4.2 Data Acquisition: A Self-Validating System

The core of a trustworthy protocol lies in the removal of external variables.

-

Perform a Background Scan: Before introducing the sample, with the clean ATR crystal in place, collect a background spectrum.

-

Parameters: 16 co-added scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Trustworthiness: This step is critical . It records the absorbance of atmospheric water and CO₂, as well as the instrument's own optical environment. By computationally ratioing the sample scan against this background, these environmental artifacts are eliminated from the final spectrum, ensuring that all observed peaks originate solely from the sample.

-

-

Apply the Sample: Place a single drop of 4-ethoxy-3-(trifluoromethyl)benzoyl chloride directly onto the center of the ATR crystal.

-

Collect the Sample Scan: Using the exact same acquisition parameters as the background scan, collect the sample spectrum.

-

Causality: Using identical parameters ensures that the background subtraction is mathematically perfect, preventing the introduction of spectral artifacts.

-

-

Clean the Accessory: After collection, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe.

4.3 Safety Considerations

-

Corrosivity and Reactivity: Acyl chlorides are corrosive and react readily with moisture (including humidity in the air) to produce corrosive hydrochloric acid (HCl) vapor.[1]

-

Handling: All manipulations of 4-ethoxy-3-(trifluoromethyl)benzoyl chloride must be performed within a certified chemical fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.

Conclusion

The infrared spectrum of 4-ethoxy-3-(trifluoromethyl)benzoyl chloride is rich with distinct, classifiable information. The definitive proof of identity lies in observing the combination of key features: the high-frequency carbonyl stretch of the acyl chloride (~1775 cm⁻¹), the exceptionally strong and complex C-F and C-O stretching bands between 1400 cm⁻¹ and 1000 cm⁻¹, and the characteristic C-H out-of-plane bending for a 1,2,4-trisubstituted ring (~890-800 cm⁻¹). By following a robust experimental protocol centered on the principles of background correction and the use of modern ATR accessories, researchers can rapidly and confidently generate a spectral "fingerprint" to verify the structure and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(4), 469-487. Available at: [Link]

-

Chemistry LibreTexts. Ir Spectrum Of Ether. Available at: [Link]

-

Ulusoy, S., & Ucun, F. (2005). An IR Study of Benzoyl Chloride Adsorbed on KA, NaA, and CaA Zeolites. Zeitschrift für Naturforschung A, 60(8), 637-640. Available at: [Link]

-

ResearchGate. (2005). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. Available at: [Link]

-

PubChem. 4-(Trifluoromethyl)benzoyl chloride. Available at: [Link]

-

PubChem. 4-(Trifluoromethoxy)benzoyl Chloride. Available at: [Link]

-

Chen, Z., et al. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 110(11), 5429-5435. Available at: [Link]

-

Chemistry LibreTexts. (2024, September 30). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

University of Calgary. Infrared Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2024, September 30). Spectroscopy of Ethers. Available at: [Link]

-

Chemistry LibreTexts. (2024, September 26). Spectroscopy of Aromatic Compounds. Available at: [Link]

-

ReAction Chemistry. Infrared spectra of acid chlorides. Available at: [Link]

Sources

- 1. Buy 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride | 647010-69-3 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. znaturforsch.com [znaturforsch.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ias.ac.in [ias.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Mass Spectrometry Analysis of 4-Ethoxy-3-(trifluoromethyl)benzoyl Chloride

[1]

Executive Summary & Chemical Context

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride (CAS: 157911-19-8) is a high-value electrophilic intermediate used primarily in the synthesis of pharmaceutical pharmacophores.[1][2] As an acyl chloride, its analysis presents specific challenges due to its high reactivity with nucleophiles (including atmospheric moisture).[1]

Direct mass spectrometric analysis of the raw acid chloride often yields erratic results due to on-column hydrolysis or reaction with protic solvents.[1] Therefore, this guide prioritizes a derivatization-based workflow to ensure data integrity, quantifying the molecule as its stable methyl ester analog while monitoring the hydrolysis impurity (benzoic acid form).

Chemical Profile

| Property | Value |

| Formula | C₁₀H₈ClF₃O₂ |

| Molecular Weight | 252.62 g/mol |

| Monoisotopic Mass | 252.0165 Da |

| Key Moieties | Acyl Chloride (-COCl), Trifluoromethyl (-CF₃), Ethoxy (-OCH₂CH₃) |

| Reactivity | High (Hydrolyzes to acid; Alcoholyzes to esters) |

Analytical Strategy: The "Quench-and-Analyze" Protocol

To achieve reproducible mass spectrometry data, one must stabilize the analyte immediately upon sampling. Injecting the raw acid chloride directly into an LC-MS (using aqueous mobile phases) or GC-MS (where trace moisture exists) will result in a mixture of the chloride and its hydrolysis product, 4-ethoxy-3-(trifluoromethyl)benzoic acid.[1]

The Self-Validating Protocol

The most robust method involves an immediate quench with anhydrous methanol. This converts the reactive acid chloride into the stable methyl 4-ethoxy-3-(trifluoromethyl)benzoate .[1]

Reaction Logic:

-

Analyte: Methyl Ester (Surrogate for Chloride)

-

Impurity: Free Acid (Indicates prior hydrolysis in the sample)

Experimental Workflow (DOT Diagram)

Figure 1: The "Quench-and-Analyze" workflow prevents on-column degradation, ensuring the detected signal accurately reflects the sample's purity at the moment of collection.

Mass Spectral Interpretation

Understanding the fragmentation pathways is critical for structural confirmation.[1][3] The presence of the trifluoromethyl (

A. Fragmentation of the Methyl Ester Derivative (GC-MS / EI)

Analyte: Methyl 4-ethoxy-3-(trifluoromethyl)benzoate (MW ~248)[1]

In Electron Impact (EI) ionization (70 eV), the molecule follows a predictable decay:

-

Molecular Ion (

): Observed at m/z 248 .[1] -

Alpha-Cleavage (Loss of Alkoxy): Loss of the methoxy group (

, 31 Da) generates the stable acylium ion.[1]- (Base Peak candidate).[1]

-

Decarbonylation: Loss of CO (28 Da) from the acylium ion.[1]

-

(Aryl cation:

-

(Aryl cation:

-

Ethoxy Group Fragmentation:

-

Trifluoromethyl Signature:

-

m/z 69: The

ion is diagnostic for trifluoromethylated aromatics.[1]

-

B. Fragmentation of the Acid Chloride (Direct Injection - Not Recommended)

Analyte: 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride (MW ~252)[1]

If analyzed directly (e.g., via inert probe insertion), the spectrum is dominated by the chlorine isotope pattern:

-

Molecular Ion: m/z 252 and 254 (3:1 ratio due to

).[1] -

Loss of Cl: Generates the same acylium ion at m/z 217 .

Fragmentation Pathway Diagram (DOT)

Figure 2: Proposed fragmentation pathway for the methyl ester derivative under Electron Impact (EI) ionization.

Key Diagnostic Ions Table

The following table summarizes the ions used for Selected Ion Monitoring (SIM) or qualitative identification.

| Species | Form | Target m/z | Interpretation |

| Analyte | Methyl Ester | 248 | Molecular Ion ( |

| 217 | Base Peak (Acylium Ion | ||

| 189 | Aryl Cation (Loss of CO) | ||

| 69 | Diagnostic | ||

| Impurity | Free Acid | 234 | Molecular Ion ( |

| 217 | Loss of OH (Converges with ester fragment) | ||

| Raw Material | Acid Chloride | 252/254 | Parent (Cl isotope pattern 3:[1]1) |

Critical Note: Both the methyl ester and the free acid can generate the m/z 217 fragment. Chromatographic separation is essential to distinguish them.[1]

Experimental Protocol: Derivatization for GC-MS

Objective: Quantify acid chloride purity by converting to methyl ester.

-

Reagent Prep: Prepare HPLC-grade Methanol (anhydrous).

-

Sampling: Weigh ~10 mg of the acid chloride sample into a dry 20mL scintillation vial.

-

Derivatization:

-

Dilution: Dilute an aliquot 1:100 in Dichloromethane (DCM) or Methanol for GC injection.

-

GC-MS Parameters:

Validation Criteria:

-

The Acid Chloride is calculated as the sum of the Methyl Ester peak area.

-

The Free Acid (impurity) will appear as a distinct peak (usually eluting earlier or tailing significantly on non-polar columns) if the sample contained moisture prior to the methanol quench.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 114917699, 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.).[1] GC-MS Analysis of Acyl Chlorides via Methyl Ester Derivatization. (Standard industry protocol for reactive intermediates).

An In-depth Technical Guide to the Reactivity of 4-Ethoxy-3-(trifluoromethyl)benzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride is a key chemical intermediate, pivotal in the synthesis of a range of pharmaceutical and agrochemical compounds. Its reactivity is governed by the nuanced interplay of its substituent groups: an activating ethoxy group and a deactivating, yet powerfully influential, trifluoromethyl group. This guide provides a comprehensive exploration of the reactivity of 4-ethoxy-3-(trifluoromethyl)benzoyl chloride with a variety of nucleophiles. We will delve into the electronic effects that dictate its reactivity, explore its reactions with common nucleophiles, and provide practical, field-proven experimental protocols.

Molecular Structure and Electronic Landscape

The reactivity of 4-ethoxy-3-(trifluoromethyl)benzoyl chloride is best understood by first examining its molecular structure and the electronic contributions of its substituents.

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I).[1][2] This effect significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] The presence of the -CF3 group is a common strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates.[3][4]

Conversely, the ethoxy group (-OEt) at the para position is an electron-donating group (+M) through resonance, which can partially counteract the electron-withdrawing effect of the trifluoromethyl group.[5] However, the inductive effect of the trifluoromethyl group is generally considered to be dominant in influencing the reactivity of the acyl chloride.[6] The chloride atom serves as an excellent leaving group, facilitating nucleophilic acyl substitution reactions.

Caption: Electronic effects of substituents on 4-ethoxy-3-(trifluoromethyl)benzoyl chloride.

Reactivity with Nucleophiles: A Comprehensive Overview

The primary reaction pathway for 4-ethoxy-3-(trifluoromethyl)benzoyl chloride with nucleophiles is nucleophilic acyl substitution. This two-step mechanism involves the initial attack of the nucleophile on the electrophilic carbonyl carbon, followed by the departure of the chloride leaving group.

Caption: General mechanism of nucleophilic acyl substitution.

Reaction with O-Nucleophiles: Esterification

Alcohols react readily with 4-ethoxy-3-(trifluoromethyl)benzoyl chloride to form the corresponding esters.[7] These reactions are often performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct, a procedure known as the Schotten-Baumann reaction.[7][8]

General Reaction: R-OH + 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride → 4-Ethoxy-3-(trifluoromethyl)benzoate ester + HCl

A highly efficient method for the benzoylation of alcohols utilizes N,N,N′,N′-tetramethylethylenediamine (TMEDA) at low temperatures, often providing excellent yields in a short time.[9]

Reaction with N-Nucleophiles: Amide Synthesis

Primary and secondary amines react with 4-ethoxy-3-(trifluoromethyl)benzoyl chloride to yield N-substituted amides.[10][11] This reaction is a cornerstone of many synthetic pathways in drug discovery. The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon.[12] A base is typically employed to sequester the HCl generated.[13]

General Reaction: R-NH₂ + 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride → N-R-4-Ethoxy-3-(trifluoromethyl)benzamide + HCl

Reaction with S-Nucleophiles: Thioester Formation

Thiols can be acylated by 4-ethoxy-3-(trifluoromethyl)benzoyl chloride to produce thioesters.[14] These reactions often require a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

General Reaction: R-SH + 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride → S-R-4-Ethoxy-3-(trifluoromethyl)benzothioate + HCl

Hydrolysis: Reaction with Water

Like most acyl chlorides, 4-ethoxy-3-(trifluoromethyl)benzoyl chloride is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid, 4-ethoxy-3-(trifluoromethyl)benzoic acid, with the release of hydrochloric acid fumes.[15] This necessitates the use of anhydrous conditions during storage and handling.

General Reaction: H₂O + 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride → 4-Ethoxy-3-(trifluoromethyl)benzoic acid + HCl

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with explanations for each step to ensure reproducibility and understanding.

Protocol 1: Synthesis of N-(4-methoxyphenyl)-4-ethoxy-3-(trifluoromethyl)benzamide

This protocol details the synthesis of an amide, a common transformation in medicinal chemistry.

Step-by-Step Methodology:

-

Reactant Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-anisidine (1.0 eq) in anhydrous dichloromethane (DCM). The use of an inert atmosphere and anhydrous solvent is crucial to prevent the hydrolysis of the acyl chloride.

-

Base Addition: Add triethylamine (1.2 eq) to the solution. Triethylamine acts as a base to neutralize the HCl produced during the reaction, driving the equilibrium towards the product.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is to control the exothermicity of the reaction and minimize potential side reactions.

-

Acyl Chloride Addition: Slowly add a solution of 4-ethoxy-3-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM to the cooled reaction mixture. A slow addition rate is important to maintain temperature control.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Sources

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. nbinno.com [nbinno.com]

- 8. Phenol - Wikipedia [en.wikipedia.org]

- 9. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]

- 10. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

- 11. Primary amines react with benzoyl chloride to give: (A) Benzamides (B - askIITians [askiitians.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. byjus.com [byjus.com]

- 14. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 15. Buy 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride | 647010-69-3 [smolecule.com]

Solubility Profile of 4-Ethoxy-3-(trifluoromethyl)benzoyl Chloride: A Predictive and Methodological Analysis

An In-depth Technical Guide for Researchers

Abstract

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride is a specialized acyl chloride intermediate crucial in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its reactivity is intrinsically linked to its solubility in various organic solvents, which dictates reaction kinetics, yield, and purity. This guide provides a comprehensive analysis of the predicted solubility of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride. In the absence of extensive publicly available empirical data, this document establishes a framework for solubility prediction based on first principles of physical organic chemistry and the molecule's distinct structural features. Furthermore, it outlines a rigorous, step-by-step experimental protocol for researchers to accurately determine its solubility in solvents of interest, ensuring reliable and reproducible results for process development and optimization.

Introduction: The Critical Role of Solubility in Synthesis

The success of a chemical synthesis is fundamentally dependent on the intimate mixing of reactants at the molecular level. For a reactive intermediate like 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride, the choice of solvent is not merely a matter of dissolution but a critical parameter that governs the reaction environment. An appropriate solvent system ensures that the acyl chloride is available for reaction, influences the reaction pathway, and facilitates downstream processing and purification.

Understanding the solubility profile is therefore a cornerstone of rational process design. It enables chemists to:

-

Select optimal solvents for homogeneous reaction conditions.

-

Avoid precipitation issues that can lead to poor conversion and side reactions.

-

Develop robust purification strategies, such as crystallization.

-

Ensure safe handling and storage of this reactive compound.

This guide addresses the current information gap by providing a detailed predictive analysis and a practical, validated methodology for determining the solubility of this key synthetic building block.

Molecular Structure and Physicochemical Properties Analysis

The solubility behavior of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride is dictated by the interplay of its constituent functional groups. A thorough analysis of its structure provides a strong basis for predicting its interactions with different classes of organic solvents.

Figure 1: Chemical structure of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride.

-

Benzoyl Chloride Group (-COCl): This is the most prominent feature, rendering the molecule highly reactive, particularly towards nucleophiles like water and alcohols. The carbonyl group (C=O) and the C-Cl bond introduce significant polarity and a dipole moment. This group will favor interactions with polar solvents.

-

Aromatic Ring: The benzene ring is inherently nonpolar and lipophilic, favoring interactions with other aromatic or nonpolar aliphatic solvents through van der Waals forces and potential π-π stacking.

-

Ethoxy Group (-OCH₂CH₃): The ether linkage introduces some polarity due to the C-O bonds, but the ethyl chain adds lipophilic character. It can act as a hydrogen bond acceptor, though it cannot donate hydrogen bonds.

-

Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and highly lipophilic group. The C-F bonds are polar, but the symmetrical nature of the group results in a small net dipole. Its primary contribution to solubility is increasing the molecule's affinity for nonpolar and fluorinated solvents.

Overall Polarity Prediction: The molecule possesses both polar (acyl chloride, ether) and nonpolar (aromatic ring, ethyl chain, trifluoromethyl group) regions. This amphiphilic nature suggests it will not be soluble at the extremes of the polarity scale (e.g., highly polar protic like water, or very nonpolar like hexanes). Its solubility is expected to be highest in solvents of intermediate polarity, particularly polar aprotic solvents that can stabilize the dipole of the acyl chloride group without reacting with it.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Expected Solubility Trends:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | High to Moderate | These solvents can solvate the polar benzoyl chloride group through dipole-dipole interactions without reacting. Their organic character accommodates the lipophilic parts of the molecule. |

| Nonpolar Aromatic | Toluene, Xylenes | Moderate | The aromatic nature of these solvents will interact favorably with the benzene ring of the solute. However, they are less effective at solvating the highly polar acyl chloride moiety. |

| Nonpolar Aliphatic | Hexanes, Heptane | Low to Very Low | These solvents lack the polarity to effectively solvate the -COCl and ethoxy groups, leading to poor overall solubility. |

| Polar Protic | Water, Methanol, Ethanol | Insoluble (Reactive) | Not recommended. These solvents are nucleophilic and will react readily with the acyl chloride group, leading to hydrolysis or esterification. The compound will decompose, not dissolve. |

Experimental Protocol for Solubility Determination

This section provides a standardized, reliable method for quantitatively determining the solubility of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride. This protocol is designed to ensure accuracy while minimizing the risk associated with this reactive compound.

Safety Precaution: 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride is an acyl chloride. It is corrosive and moisture-sensitive. All manipulations must be conducted in a certified fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All glassware must be rigorously dried before use.

Figure 2: Workflow for gravimetric solubility determination.

Materials:

-

4-Ethoxy-3-(trifluoromethyl)benzoyl chloride

-

Candidate solvents (anhydrous grade)

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with PTFE-lined screw caps or septa

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Volumetric flasks and pipettes (Class A)

-

Rotary evaporator or vacuum oven

Step-by-Step Methodology:

-

Preparation:

-

Place a small magnetic stir bar into a 4 mL glass vial.

-

Accurately weigh the empty vial with its cap and record the mass (m₁).

-

Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the chosen anhydrous solvent into the vial.

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow it to thermally equilibrate.

-

-

Creating a Saturated Solution:

-

Begin adding small, pre-weighed portions of 4-Ethoxy-3-(trifluoromethyl)benzoyl chloride to the solvent while stirring.

-

Continue adding the solute until a small amount of solid material no longer dissolves, indicating that the solution is saturated.

-

Seal the vial tightly and allow the suspension to stir at a constant temperature for a minimum of 4 hours to ensure equilibrium is reached. Some systems may require longer equilibration times (up to 24 hours).

-

-

Sample Analysis (Gravimetric Method):

-

After equilibration, stop the stirring and allow the excess solid to settle completely, leaving a clear supernatant.

-

Prepare a second clean, dry vial, weigh it accurately, and record its mass (m₂).

-

Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette, ensuring no solid particles are transferred.

-

Transfer this aliquot to the pre-weighed vial (m₂).

-

Remove the solvent from the aliquot under reduced pressure (e.g., using a rotary evaporator or vacuum oven at a gentle temperature) until a constant weight of the non-volatile solute is achieved.

-

Weigh the vial containing the dry solute residue and record the final mass (m₃).

-

-

Calculation:

-

Calculate the mass of the dissolved solute: Mass_solute = m₃ - m₂

-

Calculate the solubility in mg/mL: Solubility (mg/mL) = Mass_solute / Volume_aliquot (where Volume_aliquot was 1.00 mL in the example).

-

Data Interpretation and Application

The quantitative data obtained from the protocol above allows for direct comparison of solvents.

Example Data Table (Hypothetical):

| Solvent | Class | Temperature (°C) | Solubility (mg/mL) | Notes |

| Dichloromethane | Polar Aprotic | 25 | >200 | Fully miscible at high concentrations. |